

physical and chemical properties of 5-Chloro-2-iodo-m-xylene

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Compound of Interest

Compound Name: 5-Chloro-2-iodo-m-xylene

Cat. No.: B1424869

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An In-depth Technical Guide to **5-Chloro-2-iodo-m-xylene**: Synthesis, Characterization, and Application

Introduction

5-Chloro-2-iodo-m-xylene (IUPAC Name: 5-Chloro-2-iodo-1,3-dimethylbenzene) is a halogenated aromatic hydrocarbon with significant potential as a versatile building block in synthetic organic chemistry. Its structure, featuring two distinct halogen atoms—iodine and chlorine—on a dimethylated benzene ring, offers chemists the ability to perform selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions, enabling a modular approach to the synthesis of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, a robust synthesis protocol, analytical characterization methods, and the strategic applications of this compound, particularly for professionals in pharmaceutical research and materials science.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science. The following table summarizes the key identifiers for **5-Chloro-2-iodo-m-xylene**.

Identifier	Value	Source
IUPAC Name	5-Chloro-2-iodo-1,3-dimethylbenzene	N/A
Common Name	5-Chloro-2-iodo-m-xylene	N/A
CAS Number	404337-42-4	[1]
Molecular Formula	C ₈ H ₈ ClI	N/A
Molecular Weight	266.51 g/mol	N/A
Canonical SMILES	<chem>CC1=CC(Cl)=C(I)C(C)=C1</chem>	N/A
InChI Key	N/A	N/A

Physicochemical Properties

Detailed experimental data for **5-Chloro-2-iodo-m-xylene** is not widely published. However, its properties can be reliably estimated based on its structure and data from closely related analogues such as 5-iodo-m-xylene and 5-chloro-m-xylene.

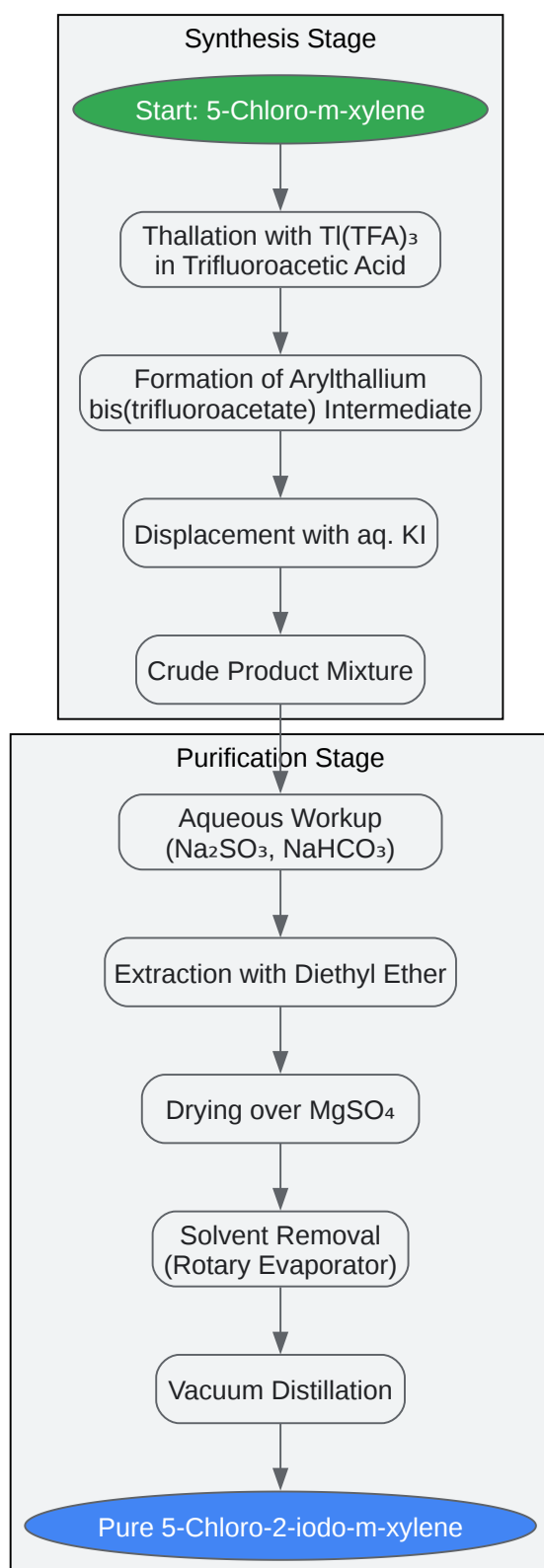
Property	Estimated Value / Data	Basis / Reference
Appearance	Colorless to pale yellow liquid	Based on related iodo- and chloro-xylenes.[2][3]
Boiling Point	> 230 °C at 760 mmHg	Expected to be higher than 2-iodo-m-xylene (227.5 °C).[4][5]
Density	~1.65 g/mL at 25 °C	Expected to be slightly higher than 5-iodo-m-xylene (1.608 g/mL).
Solubility	Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, THF, acetone, chloroform).	Common for halogenated aromatic hydrocarbons.[4][6]
Refractive Index (n _{20/D})	~1.60	Inferred from related compounds like 5-iodo-m-xylene (1.594).

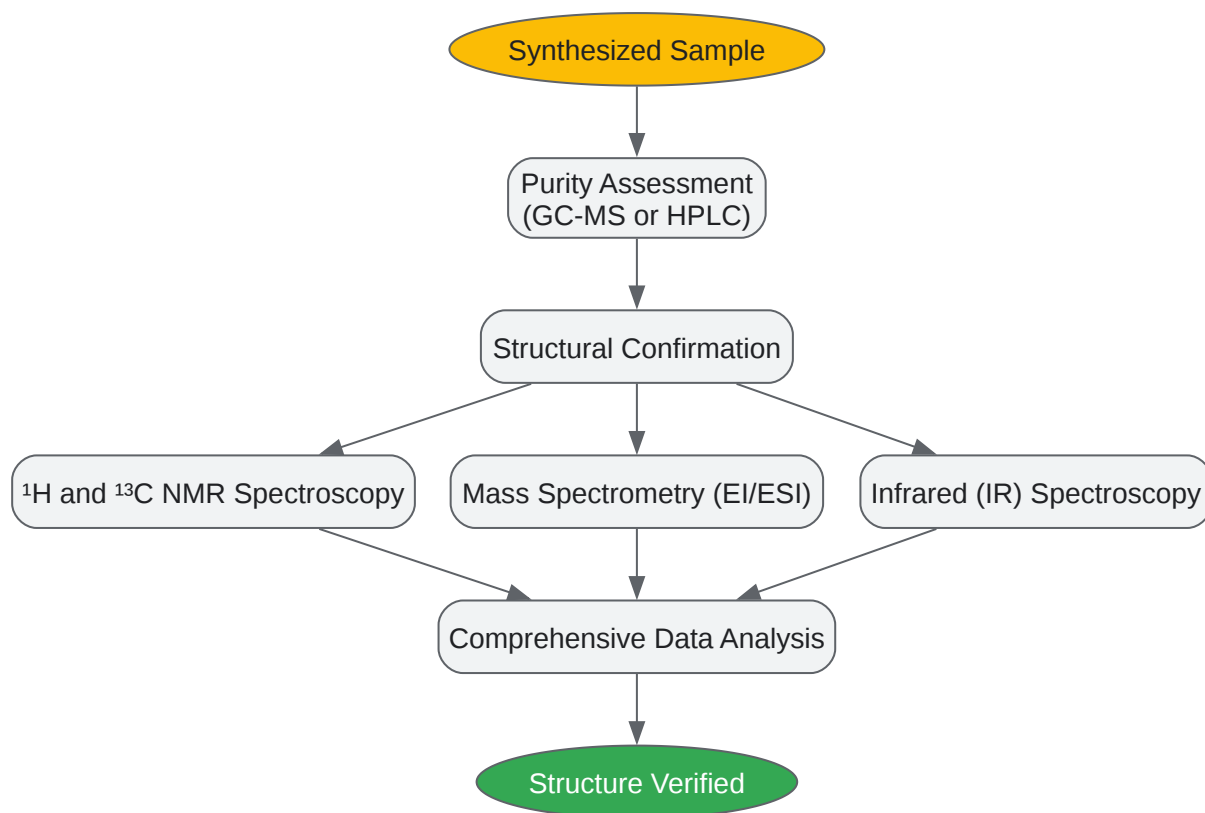
Synthesis and Purification

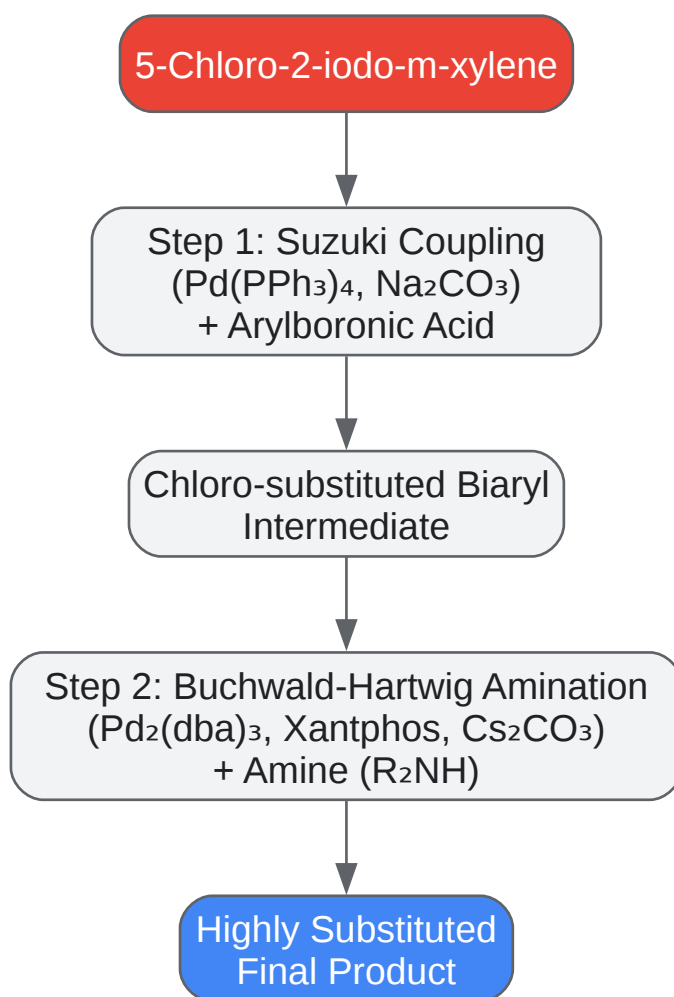
The regioselective synthesis of polysubstituted aromatic compounds requires careful control of directing group effects. A direct electrophilic iodination of 5-chloro-m-xylene would likely yield a mixture of isomers, as the methyl groups strongly direct to positions 2, 4, and 6, while the chloro group directs to 4 and 6. To achieve specific installation of iodine at the C-2 position, a more sophisticated strategy is warranted. The following protocol adapts a well-established method utilizing an arylthallium intermediate, which provides excellent regiochemical control.[7]

Proposed Synthetic Workflow

The overall process involves the thallation of the starting material, 5-chloro-m-xylene, to form a stable organothallium intermediate, followed by displacement of the thallium group with iodide.







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